Methyl 3-aminobenzo[b]thiophene-2-carboxylate
Overview
Description
Methyl 3-aminobenzo[b]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C10H9NO2S and its molecular weight is 207.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Methyl 3-aminobenzo[b]thiophene-2-carboxylate is a compound with potential biological properties . It has been evaluated as a potential antipsychotic agent and as a human leucocyte elastase (HLE) inhibitor .
Mode of Action
It is known to interact with its targets, potentially influencing their function and leading to changes in cellular processes .
Biochemical Pathways
This compound may affect various biochemical pathways. For instance, it has been associated with the inhibition of human leucocyte elastase (HLE), an enzyme involved in inflammatory responses . It may also influence pathways related to antipsychotic activity .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the pathways it influences. For example, by inhibiting HLE, it may reduce inflammatory responses . As a potential antipsychotic agent, it may influence neurotransmitter systems in the brain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions . For instance, it is recommended to store the compound in a refrigerator and protect it from light .
Biochemical Analysis
Biochemical Properties
Methyl 3-aminobenzo[b]thiophene-2-carboxylate plays a significant role in biochemical reactions, particularly in the formation of heterocyclic systems. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups to specific tyrosine residues on proteins. This interaction can lead to the inhibition of kinase activity, which is crucial in regulating cell signaling pathways. Additionally, this compound can form complexes with metal ions, further influencing its biochemical properties .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. By altering the activity of this pathway, this compound can impact cell growth and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For instance, the compound can inhibit the activity of tyrosine kinases by binding to their active sites, preventing the phosphorylation of target proteins. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the compound, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound can be transported across cell membranes by solute carrier transporters, which facilitate its uptake into cells. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for determining the bioavailability and efficacy of the compound .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and enzymatic activities .
Properties
IUPAC Name |
methyl 3-amino-1-benzothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHHEYMZLXKSQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358022 | |
Record name | Methyl 3-aminobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35212-85-2 | |
Record name | Methyl 3-aminobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 3-AMINOBENZO[B]THIOPHENE-2-CARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methyl 3-aminobenzo[b]thiophene-2-carboxylate a valuable building block in organic synthesis?
A: this compound possesses a unique structure with multiple reactive sites, making it a versatile starting material for synthesizing various heterocyclic compounds. The research paper highlights its utility in two specific reactions: []
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